4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22FN5O2S and its molecular weight is 379.45. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications
The compound has been associated with the synthesis of new fluoro intermediates for herbicidal sulfonylureas, indicating its utility in agricultural science for the development of selective post-emergence herbicides, especially in crops like cotton and wheat. This utility arises from its involvement in the metabolic processes that affect weed growth, showcasing its selectivity and potential effectiveness in crop protection (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antimicrobial and Antitumor Properties
Compounds similar to 4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have shown promising results in antimicrobial and antitumor screenings. For instance, novel pyrrolo[2,3-d]pyrimidine derivatives containing the dimethylsulfonamide moiety exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This indicates the compound's potential as a base for developing new antimicrobial agents (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009). Similarly, sulfonamide derivatives have been designed and synthesized for potent antitumor agents with low toxicity, highlighting their application in cancer research and therapy (Huang, Lin, & Huang, 2001).
Radiosensitizing Effects
The radiosensitizing effect of novel phenylpyrimidine derivatives on human lung cancer cells via cell cycle perturbation represents another vital application. This research suggests that derivatives of this compound can potentially improve the therapeutic outcomes of radiotherapy in cancer patients by sensitizing cancer cells to radiation. Such compounds could play a crucial role in developing new treatments for radioresistant tumors, thereby enhancing the effectiveness of cancer radiotherapy (Jung et al., 2019).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 37945, which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to have a wide range of biological activities .
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O2S/c1-13-21-16(12-17(22-13)23-10-2-3-11-23)19-8-9-20-26(24,25)15-6-4-14(18)5-7-15/h4-7,12,20H,2-3,8-11H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELRIWPGWHPNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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